molecular formula C11H16BNO3 B1333974 3-(N,N-Diethylaminocarbonyl)phenylboronic acid CAS No. 237413-05-7

3-(N,N-Diethylaminocarbonyl)phenylboronic acid

Cat. No. B1333974
M. Wt: 221.06 g/mol
InChI Key: DDHUSSNOKNYLAI-UHFFFAOYSA-N
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Description

3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C11H16BNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid can be represented by the SMILES string CCN(CC)C(=O)c1cccc(c1)B(O)O . The InChI representation is 1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 . The molecular weight of this compound is 221.06 .

Scientific Research Applications

  • Nanoparticle Synthesis and Morphology : Hasegawa, Nishida, and Vlies (2015) explored the synthesis of phenylboronic acid-containing nanoparticles with unique framboidal morphology, which could have implications in biomedical engineering due to their stimuli-responsive characteristics (Hasegawa et al., 2015).

  • Catalysis in Organic Synthesis : Nemouchi, Boulcina, Carboni, and Debache (2012) reported the use of phenylboronic acid as a non-toxic catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, highlighting its role in facilitating reactions with operational simplicity and environmental friendliness (Nemouchi et al., 2012).

  • Electrochemical Applications : Liu, Liu, and Hu (2012) developed a pH-, sugar-, and temperature-sensitive electrochemical switch using phenylboronic acid-modified polymers, indicating potential applications in bioelectronic devices and biosensors (Liu et al., 2012).

  • Photophysical Properties : Briseño-Ortega, Juárez-Guerra, Rojas‐Lima, Mendoza-Huizar, Vázquez-García, Farfán, Arcos-Ramos, Santillán, and López-Ruiz (2018) studied the optical properties of phenylboronic acid derivatives, revealing their potential as organic semiconductors (Briseño-Ortega et al., 2018).

  • Tumor-Targeting Drug Delivery : Yang, Zhang, Liu, Shi, Han, and Li (2019) used phenylboronic acid-modified polyamidoamine for hepatocarcinoma gene therapy, demonstrating its efficacy in targeting cancer cells (Yang et al., 2019).

  • Bio-Application of Polymeric Nanomaterials : Lan and Guo (2019) reviewed the use of phenylboronic acid-decorated polymeric nanomaterials in drug delivery systems and biosensors, underscoring the material's significance in diagnostic and therapeutic applications (Lan & Guo, 2019).

  • Cancer Cell Targetability : Zhang, Zhang, Su, Cai, Zhuo, and Zhong (2013) developed phenylboronic acid-functionalized micelles with enhanced targetability to HepG2 cancer cells, pointing to its potential in targeted drug delivery (Zhang et al., 2013).

  • Synthesis of Key Compounds : Da Zhang (2015) synthesized 4-(2-(diethylamino)ethyl) phenylboronic acid, an important intermediate in organic synthesis, highlighting the compound's significance and potential market prospects (Zhang Da, 2015).

Safety And Hazards

The safety data sheet for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHUSSNOKNYLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395547
Record name 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N,N-Diethylaminocarbonyl)phenylboronic acid

CAS RN

237413-05-7
Record name 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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